molecular formula C3H2F4O B1631342 2,2,3,3-Tetrafluorooxetane CAS No. 765-63-9

2,2,3,3-Tetrafluorooxetane

Cat. No. B1631342
CAS RN: 765-63-9
M. Wt: 130.04 g/mol
InChI Key: OFWDLJKVZZRPOX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluorooxetane is a chemical compound with the molecular formula C3H2F4O . It has an average mass of 130.041 Da and a monoisotopic mass of 130.004181 Da .


Synthesis Analysis

The synthesis of 2,2,3,3-Tetrafluorooxetane involves reacting tetrafluoroethylene with a formaldehyde source compound in anhydrous hydrogen fluoride . The reaction is conducted in the presence of a polyfluoroalkylcarboxylic acid or a polyfluoroalkyl ester .


Molecular Structure Analysis

The molecular structure of 2,2,3,3-Tetrafluorooxetane consists of carbon, hydrogen, fluorine, and oxygen atoms . The exact structure can be found in databases like ChemSpider .


Chemical Reactions Analysis

2,2,3,3-Tetrafluorooxetane reacts easily with organolithium reagents to give 1,1,3-trisubstituted 2,2-difluoropropan-1-ols in good to excellent yields . On the other hand, the reaction with Grignard reagent led to 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols in good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3,3-Tetrafluorooxetane include a molecular formula of C3H2F4O, an average mass of 130.041 Da, and a monoisotopic mass of 130.004181 Da .

Scientific Research Applications

Chemical Synthesis and Reactivity

2,2,3,3-Tetrafluorooxetane exhibits versatile reactivity, making it a valuable precursor in the synthesis of various CF2-containing molecules. It reacts readily with organolithium reagents, yielding 1,1,3-trisubstituted 2,2-difluoropropan-1-ols, and with Grignard reagents, leading to 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols. Additionally, it can form 1-bromo-2,2-difluoro-3,5-dicarbonyl compounds when treated with lithium enolates. Its reaction with NaI produces 3-iodo-2,2-difluoropropanoate, which successfully couples with various silyl enol ethers, demonstrating its utility in synthetic organic chemistry (Yamada et al., 2011).

Structural Chemistry and Material Synthesis

2,2,3,3-Tetrafluorooxetane plays a crucial role in the creation of novel structural compounds. For instance, its derivatives, such as 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, have been synthesized and structurally characterized, showcasing a unique distorted octahedral coordination of silicon atoms. These compounds serve as versatile starting materials for further chemical synthesis, highlighting the compound's importance in the field of organometallic chemistry and material science (Haga et al., 2008).

Environmental Remediation

In the context of environmental science, 2,2,3,3-Tetrafluorooxetane, specifically as 2,2,3,3-tetrafluoro-1-propanol, has been a focus in the development of novel remediation technologies. A study employed a three-phase fluidized bed reactor integrating photo oxidation and adsorption processes for the efficient mineralization and defluoridation of this compound, demonstrating its significance in addressing environmental pollution challenges (Shih et al., 2013).

Energy Storage and Battery Technology

2,2,3,3-Tetrafluorooxetane derivatives have been explored for their potential in improving the safety and performance of lithium-ion batteries. Research into ternary mixtures involving this compound has shown promising results in enhancing the safety, conductivity, and electrochemical performance of batteries, marking its contribution to advancements in energy storage technologies (Liu et al., 2016).

Safety And Hazards

2,2,3,3-Tetrafluorooxetane is a flammable liquid and vapor. It causes serious eye irritation and is toxic if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions of 2,2,3,3-Tetrafluorooxetane research could involve exploring its reactions with various other nucleophiles . This could lead to the synthesis of new CF2-containing molecules, expanding its potential applications in the field of organic chemistry .

properties

IUPAC Name

2,2,3,3-tetrafluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O/c4-2(5)1-8-3(2,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWDLJKVZZRPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880152
Record name 2,2,3,3-Tetrafluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluorooxetane

CAS RN

765-63-9
Record name 2,2,3,3-Tetrafluorooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3-Tetrafluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetrafluorooxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
S Yamada, M Kato, Y Komori, T Konno… - Organic & Biomolecular …, 2011 - pubs.rsc.org
2,2,3,3-Tetrafluorooxetane reacted easily with organolithium reagents to give 1,1,3-trisubstituted 2,2-difluoropropan-1-ols in good to excellent yields. On the other hand, the reaction with …
Number of citations: 4 pubs.rsc.org
VA Petrov, F Davidson, BE Smart - The Journal of Organic …, 1995 - ACS Publications
Polyfluorinated oxetanes are prepared in high yields by an electrophilic [2+ 2] cycloaddition reaction between hexafluoroacetone and fluorinated ethylenes that is catalyzed by an …
Number of citations: 27 pubs.acs.org
V Weinmayr - The Journal of Organic Chemistry, 1963 - ACS Publications
Tetrafluoroethylene condenses with formaldehyde in liquid hydrogen fluoride to form 2, 2, 3, 3, 3-pentafluoro-lpropanol and fluoromethyl-2, 2, 3, 3, 3-pentafluoropropyl ether. 2, 2, 3, 3-…
Number of citations: 42 pubs.acs.org
BH Minor - Journal of Fluorine Chemistry, 1996 - elibrary.ru
Refrigerant compositions include mixtures of perfluorooxetane and perfluoromethyl ethyl ether or dimethyl ether; 2, 2, 4, 4, 5, 5-hexafluoro-1, 3-dioxolane and cyclopropane or dimethyl …
Number of citations: 2 elibrary.ru
RB Larichev, VA Petrov - Fluorinated Heterocyclic Compounds …, 2009 - Wiley Online Library
Preparation of F-oxetane (1), disclosed in the patent by Kauck and Simons in 1952, 1 was the first report on synthesis of fluorinated oxetane. It was obtained from parent hydrocarbon by …
Number of citations: 6 onlinelibrary.wiley.com
SV Kostjuk, E Ortega, F Ganachaud, B Améduri… - …, 2009 - ACS Publications
The anionic ring-opening polymerization of hexafluoropropylene oxide using the conventional alkali metal fluorides/tetraglyme catalytic system in the presence of different fluorinated …
Number of citations: 40 pubs.acs.org
PI Petkov, C Kuseva, S Kotov, M Honma… - Computational …, 2019 - Elsevier
Typically, (Q)SAR models are deemed decision-making rather than decision-supporting computational methods. In some (Q)SARs, the relation between chemicals structures and …
Number of citations: 2 www.sciencedirect.com
AE Feiring - Journal of Macromolecular Science, Part A, 1994 - Taylor & Francis
The challenges and opportunities in the preparation of new fluoro- polymers are illustrated by the synthesis of fluorinated poly(ether sulfones), polyimides, and polyethers. Synthetic …
Number of citations: 25 www.tandfonline.com
J Kvíčala - The Curious World of Fluorinated Molecules, 2021 - Elsevier
Perfluoro- and polyfluoroethers are substances with unique properties that make them indispensable in modern industry. Inclusion of oxygen links into perfluoropolymers improves their …
Number of citations: 2 www.sciencedirect.com
PA OM, PL PH, RO QA, RU RS, SA RW
Number of citations: 0

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